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Pseudouridine cep - 163496-23-9

Pseudouridine cep

Catalog Number: EVT-1485178
CAS Number: 163496-23-9
Molecular Formula: C45H61N4O9PSi
Molecular Weight: 861.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enables incorporation of pseudouridine into RNA.

Source and Classification

Pseudouridine is one of the most prevalent modifications found in cellular RNA, including transfer RNA, ribosomal RNA, and messenger RNA. The compound is classified as a C-nucleoside due to its unique bonding structure. It has been identified in various organisms and is essential for proper RNA folding and function. The synthesis of pseudouridine cep typically involves chemical-enzymatic methods that allow for efficient production at lower costs compared to traditional synthesis techniques .

Synthesis Analysis

Methods and Technical Details

The synthesis of pseudouridine cep can be achieved through several methodologies, primarily focusing on chemical-enzymatic reactions. One notable method involves the use of pseudouridine-5-phosphate glycosidase mutants to facilitate the conversion of uracil and ribose-5-phosphate into pseudouridine. This process includes:

  1. Molecular Docking: Identifying suitable enzyme mutants that enhance reaction efficiency.
  2. Reaction Conditions: The reaction typically occurs at 37 °C with pH adjustments to optimize enzyme activity.
  3. Purification: Following the reaction, pseudouridine is purified using high-performance liquid chromatography (HPLC) to ensure high yield and purity .

This approach allows for the mass production of pseudouridine with improved conversion rates due to synergistic effects from multiple amino acid mutations in the enzyme.

Molecular Structure Analysis

Structure and Data

Pseudouridine cep possesses a unique molecular structure that contributes to its functional properties. The key features include:

  • Nucleobase: Uracil, which forms hydrogen bonds in a manner similar to standard uridine but with enhanced interaction due to its C-nucleoside nature.
  • Ribose Sugar: The ribose is linked via C5 instead of N1, allowing for additional hydrogen bonding capabilities.

The chemical structure can be represented as follows:

C9H11N2O6\text{C}_{9}\text{H}_{11}\text{N}_{2}\text{O}_{6}

This structure plays a crucial role in stabilizing RNA molecules and influencing their secondary and tertiary structures .

Chemical Reactions Analysis

Reactions and Technical Details

Pseudouridine cep participates in various chemical reactions that are pivotal for RNA synthesis and modification. Key reactions include:

  1. Phosphorylation: Pseudouridine can undergo phosphorylation to form pseudouridine-5-phosphate, which serves as an intermediate in further modifications.
  2. Incorporation into RNA: The CE-phosphoramidite form allows for site-specific incorporation into RNA strands during solid-phase synthesis, enhancing the stability and functionality of the resulting oligonucleotides.

These reactions are essential for developing tools in molecular biology, particularly in synthesizing modified RNA for therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which pseudouridine cep exerts its effects primarily involves its role in stabilizing RNA structures. Pseudouridine enhances base pairing fidelity and promotes proper folding of RNA molecules by:

  • Increasing Thermal Stability: The unique bonding properties lead to stronger interactions within the RNA structure.
  • Facilitating Ribosome Function: In ribosomal RNA, pseudouridine modifications are crucial for maintaining structural integrity during protein synthesis.

Studies have shown that modifications involving pseudouridine can significantly influence mRNA translation efficiency and stability, particularly under stress conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pseudouridine cep exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 200 °C, indicating high thermal stability.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in various biochemical applications.
  • Reactivity: Exhibits reactivity towards nucleophiles due to its unique structure, allowing for diverse chemical modifications.

These properties make pseudouridine an attractive candidate for applications in nucleic acid chemistry and molecular biology .

Applications

Scientific Uses

Pseudouridine cep has numerous applications across scientific fields:

  1. RNA Synthesis: Used as a building block in the synthesis of modified RNA oligonucleotides, enhancing their stability and functionality.
  2. Therapeutics: Investigated for use in mRNA vaccines due to its ability to improve translation efficiency and reduce immunogenicity.
  3. Research Tools: Employed in various assays for studying RNA modifications and their biological implications.
Chemical Structure and Biochemical Properties of Pseudouridine

Isomerization of Uridine to Pseudouridine: C-C Glycosidic Bond Formation

Pseudouridine (Ψ) is a post-transcriptionally modified ribonucleotide derived from uridine (U) through intramolecular isomerization. This reaction involves the breaking of the uridine’s N1-glycosidic bond, rotation of the uracil base 180° around the C6–N3 axis, and reattachment via a C5–C1' carbon-carbon (C–C) glycosidic bond (Figure 1A) [1] [9] [10]. This C–C linkage replaces the standard N1–C1' nitrogen-carbon (N–C) bond found in canonical uridine, fundamentally altering the molecule’s chemical topology. The resulting structure, 5-ribosyluracil, retains uridine’s molecular mass (244.20 g/mol) and Watson-Crick base-pairing face but gains unique physicochemical properties due to the repositioned glycosidic bond [1] [9].

Structural Implications:

  • The C–C bond permits greater rotational freedom compared to the N–C bond, enhancing conformational flexibility in RNA [1].
  • The isomerization creates an additional hydrogen bond donor at the N1 position (imidic proton), while the N3 proton shifts from a hydrogen bond acceptor to a donor [1] [3].
  • X-ray crystallography confirms Ψ’s ability to maintain A-form helix geometry while increasing local rigidity due to optimized base stacking [1] [9].

Table 1: Comparative Properties of Uridine vs. Pseudouridine Glycosidic Bonds

PropertyUridine (U)Pseudouridine (Ψ)
Glycosidic Bond TypeN1–C1' (N–C)C5–C1' (C–C)
Bond Length (Å)~1.47~1.52
Rotational FreedomRestrictedEnhanced
Hydrogen Bond Donors1 (N3–H)2 (N1–H, N3–H)
Thermal StabilityLower ΔGHigher ΔG

Thermodynamic Stability and Hydrogen Bonding Dynamics

Ψ significantly enhances RNA duplex stability through multifaceted mechanisms:

Base Stacking and Hydrogen Bonding:

  • Ψ stabilizes base stacking via improved π-orbital overlap, as evidenced by UV hypochromicity and circular dichroism (CD) spectroscopy. RNA oligomers containing Ψ exhibit 10–15% greater hypochromicity than uridine counterparts, indicating superior base stacking [3] [8].
  • The N1–H proton acts as an additional hydrogen bond donor. Nuclear magnetic resonance (NMR) studies confirm that N1–H forms water-mediated hydrogen bonds with the ribose-phosphate backbone, creating a "water bridge" that rigidifies local structure (Figure 1B) [1] [3] [9].
  • Ψ forms stable non-canonical pairs (Ψ–A, Ψ–G, Ψ–U, Ψ–C) in duplexes. Thermodynamic measurements reveal free energy changes (ΔG°₃₇) for Ψ–A pairs are 0.5–1.5 kcal/mol more favorable than U–A pairs, depending on sequence context [3] [5].

Thermodynamic Data:

Table 2: Thermodynamic Parameters for RNA Duplexes with U vs. Ψ (1 M NaCl, pH 7.0)

Base PairΔG°₃₇ (U) (kcal/mol)ΔG°₃₇ (Ψ) (kcal/mol)Stabilization (ΔΔG°)
Ψ–A-1.2 ± 0.1-2.3 ± 0.2-1.1 ± 0.1
Ψ–G-0.8 ± 0.1-1.7 ± 0.2-0.9 ± 0.1
Ψ–U-0.5 ± 0.1-1.1 ± 0.1-0.6 ± 0.1
Ψ–C-0.3 ± 0.1-0.9 ± 0.1-0.6 ± 0.1

Data derived from UV melting curves of model RNA duplexes [3] [5].

Context-Dependent Effects:

  • Stability enhancement is maximized when Ψ is internally positioned within A-form helices and flanked by G–C pairs [5].
  • Terminal Ψ residues act as effective "dangling ends," contributing up to -0.8 kcal/mol to duplex stability via stacking interactions [3].

Conformational Flexibility in RNA Backbone Architecture

Ψ exerts profound effects on RNA backbone conformation through sugar pucker preferences and solvent interactions:

Sugar Pucker and Backbone Rigidity:

  • Ψ favors the C3′-endo ribose conformation (A-form), as quantified by scalar coupling constants (³Jₕ₁'₋ₕ₂') in NMR studies. This preference is 20–30% stronger than in uridine, reducing the conformational entropy of the RNA chain [4] [5] [8].
  • The locked C3′-endo conformation propagates rigidity to adjacent nucleotides, particularly purines, as demonstrated by sequential nuclear Overhauser effect (NOE) patterns in 2D NMR spectra [8].

Solvent-Mediated Stabilization:

  • The N1–H group forms hydrogen bonds with structured water molecules, which subsequently interact with backbone phosphate oxygens. This water network reduces phosphate group mobility, increasing local helical stability by ~30% compared to uridine [4] [9] [10].
  • Molecular dynamics simulations reveal Ψ reduces the solvent-accessible surface area (SASA) of RNA by 15–20%, indicating enhanced compaction [4].

Functional Implications in RNA:

  • In ribosomal RNA (rRNA), Ψ clusters in functional domains (e.g., peptidyl transferase center) where backbone rigidity is critical for precise substrate positioning during translation [1] [9].
  • In spliceosomal snRNAs (e.g., U2), Ψ stabilizes RNA-RNA and RNA-protein interactions by pre-organizing helices at splice sites, as shown by increased melting temperatures (Tₘ +5°C) of Ψ-modified duplexes [1] [4].

Table 3: Conformational Effects of Ψ in Key RNA Types

RNA TypeKey Ψ PositionsStructural RoleFunctional Impact
tRNAD-stem, TΨC loop (Ψ55)Stabilizes L-shaped foldEnhances ribosome binding
rRNAHelix 69 (Ψ1911, Ψ1917)Rigidifies A-site fingerFacilitates tRNA translocation
snRNAU2 branch site (Ψ35)Pre-organizes spliceosomal helixPromotes pre-mRNA splicing fidelity

Properties

CAS Number

163496-23-9

Product Name

Pseudouridine cep

IUPAC Name

3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C45H61N4O9PSi

Molecular Weight

861.056

InChI

InChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

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